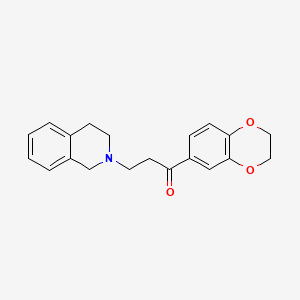
N,N'-(phenylmethylene)bis(2-((4-methylquinolin-2-yl)thio)acetamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-(phenylmethylene)bis(2-((4-methylquinolin-2-yl)thio)acetamide) is a complex organic compound that features a phenylmethylene bridge linking two 4-methylquinolin-2-yl thioacetamide groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(phenylmethylene)bis(2-((4-methylquinolin-2-yl)thio)acetamide) typically involves the reaction of 4-methylquinoline-2-thiol with phenylmethylene bis(chloroacetamide) under basic conditions. The reaction is usually carried out in a solvent such as toluene or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-(phenylmethylene)bis(2-((4-methylquinolin-2-yl)thio)acetamide) can undergo various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding amines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Functionalized derivatives with various substituents on the phenylmethylene bridge.
Wissenschaftliche Forschungsanwendungen
N,N’-(phenylmethylene)bis(2-((4-methylquinolin-2-yl)thio)acetamide) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an antimalarial agent due to its structural similarity to known antimalarial compounds.
Industry: Potential use in the development of new materials with unique electronic or optical properties.
Wirkmechanismus
The mechanism of action of N,N’-(phenylmethylene)bis(2-((4-methylquinolin-2-yl)thio)acetamide) is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, potentially inhibiting their activity. The quinoline moiety may play a crucial role in binding to these targets, while the thioacetamide groups could enhance the compound’s overall binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N’-[(2-fluorophenyl)methylene]bis{2-[(4-methylquinolin-2-yl)sulfanyl]acetamide}
- 2-(hydroxyphenylamino)- and 2-(aminophenylamino)-4-methylquinolines
Uniqueness
N,N’-(phenylmethylene)bis(2-((4-methylquinolin-2-yl)thio)acetamide) is unique due to its specific combination of a phenylmethylene bridge and 4-methylquinolin-2-yl thioacetamide groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C31H28N4O2S2 |
|---|---|
Molekulargewicht |
552.7 g/mol |
IUPAC-Name |
2-(4-methylquinolin-2-yl)sulfanyl-N-[[[2-(4-methylquinolin-2-yl)sulfanylacetyl]amino]-phenylmethyl]acetamide |
InChI |
InChI=1S/C31H28N4O2S2/c1-20-16-29(32-25-14-8-6-12-23(20)25)38-18-27(36)34-31(22-10-4-3-5-11-22)35-28(37)19-39-30-17-21(2)24-13-7-9-15-26(24)33-30/h3-17,31H,18-19H2,1-2H3,(H,34,36)(H,35,37) |
InChI-Schlüssel |
HZDGKBMDLCKCTN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC2=CC=CC=C12)SCC(=O)NC(C3=CC=CC=C3)NC(=O)CSC4=NC5=CC=CC=C5C(=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-methyl-N-phenyl-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B15026715.png)

![4,7-diphenyl-2,5,6,9-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),4,6,9,11,13,15-octaen-17-one](/img/structure/B15026724.png)
![1-ethyl-4-nitro-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B15026732.png)

![3-amino-6-(3,4-dimethoxyphenyl)-N-[4-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15026754.png)
![(3Z)-1-(4-fluorobenzyl)-3-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B15026755.png)
![6-[(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B15026758.png)
![(2E)-2-cyano-3-[2-(4-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(4-methylphenyl)prop-2-enamide](/img/structure/B15026761.png)
![allyl 5-(4-ethoxy-3-methoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15026763.png)
![1-[3-(methylsulfanyl)-6-(5-methylthiophen-2-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]butan-1-one](/img/structure/B15026767.png)
![3-[(Acetyloxy)methyl]-7-[(4-carboxybutanoyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B15026774.png)
![(5Z)-5-[(5-methylfuran-2-yl)methylidene]-2-[4-(pentyloxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15026787.png)
![2-(2-bromophenyl)-5-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B15026793.png)
